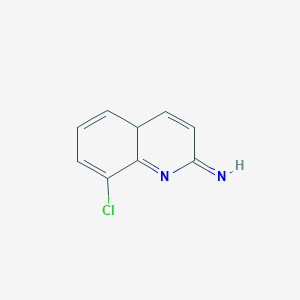

8-chloro-4aH-quinolin-2-imine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2 |

|---|---|

Molecular Weight |

178.62 g/mol |

IUPAC Name |

8-chloro-4aH-quinolin-2-imine |

InChI |

InChI=1S/C9H7ClN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-6,11H |

InChI Key |

HHDYHCKSHRLVSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2C=CC(=N)N=C2C(=C1)Cl |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Disconnections for 8 Chloro 4ah Quinolin 2 Imine Synthesis

Identification of Key Precursors and Synthetic Equivalents

Based on the retrosynthetic analysis, the primary precursors for the synthesis of 8-chloro-4aH-quinolin-2-imine can be identified. The practicality of a synthesis relies on the availability and stability of these starting materials. scitepress.org

The key precursors and their corresponding synthetic equivalents are detailed in the table below.

| Precursor/Synthon | Synthetic Equivalent | Role in Synthesis |

| 2-Amino-6-chlorobenzaldehyde (B1290166) | 2-Amino-6-chlorobenzaldehyde | Provides the benzene (B151609) ring and the nitrogen atom for the quinoline (B57606) core. The ortho-amino and aldehyde groups are positioned for cyclization. |

| Acetaldehyde (B116499) or its enolate equivalent | Acetaldehyde, acetone (B3395972), or ethyl acetate | Provides the C2 and C3 atoms of the quinoline ring through condensation with the 2-aminoaryl aldehyde. |

| Ammonia (B1221849) | Ammonia gas, ammonium (B1175870) hydroxide | Source of the nitrogen atom for the C2-imine functionality via reaction with the corresponding 2-ketoquinoline. |

The synthesis would likely proceed by first constructing the 8-chloroquinolin-2-one core. A plausible forward synthesis would involve the condensation of 2-amino-6-chlorobenzaldehyde with a compound like acetone or acetaldehyde in the presence of a base. This would form the quinoline ring via a Friedländer-type reaction. The resulting 8-chloroquinolin-2-ol would exist in tautomeric equilibrium with 8-chloroquinolin-2(1H)-one. The final step would be the conversion of the ketone in the quinolinone to the desired imine. This can be challenging and may require specific reagents to avoid unwanted side reactions. A direct amination or the use of a reagent like phosphorus pentachloride followed by reaction with ammonia could be explored. mdpi.com

Assessment of Topological and Stereochemical Complexity

The topological and stereochemical features of a molecule are crucial considerations in planning its synthesis. elsevier.com These factors dictate the number of possible isomers and the difficulty of selectively forming the desired product.

Topological Complexity:

The topology of this compound is characterized by its bicyclic, heterocyclic structure. The quinoline core is a fused ring system, which introduces a degree of rigidity. The key topological features are:

Fused Bicyclic System: The fusion of a benzene ring to a dihydropyridine (B1217469) ring creates a planar aromatic portion and a non-aromatic heterocyclic portion.

Substitution Pattern: The chlorine atom at the C8 position and the imine group at the C2 position are specific topological features that must be installed regioselectively. The 4a-hydrogen is a unique feature of this specific tautomer.

The synthesis must control the regiochemistry of the cyclization to ensure the formation of the desired 8-chloro isomer. The directing effects of the substituents on the aniline (B41778) precursor are critical in this regard. youtube.com

Stereochemical Complexity:

The stereochemical complexity of this compound arises from the presence of a stereocenter.

| Stereochemical Feature | Location | Implication for Synthesis |

| Chiral Center | C4a | The carbon atom at position 4a is a stereocenter because it is bonded to four different groups (H, C4, C5, and N1). This means that this compound can exist as a pair of enantiomers. |

The presence of the C4a stereocenter means that a non-stereoselective synthesis would produce a racemic mixture of the (R)- and (S)-enantiomers. To obtain a single enantiomer, either a stereoselective synthesis or a resolution of the racemic mixture would be required. Stereoselective synthesis could potentially be achieved by using a chiral catalyst or a chiral auxiliary during the cyclization step. nih.gov The stability of the 4aH-tautomer and the potential for racemization at the C4a position would also need to be considered.

Methodologies for the Chemical Synthesis of 8 Chloro 4ah Quinolin 2 Imine

Direct Annulation and Cyclocondensation Approaches

Direct annulation and cyclocondensation reactions represent the most traditional and straightforward methods for constructing the bicyclic quinoline (B57606) framework. These approaches typically involve the formation of the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring through intramolecular cyclization and dehydration steps.

The Friedländer synthesis is a classical and versatile method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). researchgate.netwikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either acids or bases and proceeds through an initial aldol condensation or Schiff base formation, followed by cyclodehydration to form the quinoline ring. wikipedia.orgorganicreactions.org

To specifically synthesize an 8-chloro-substituted quinoline imine, a modified Friedländer approach would start with 2-amino-3-chlorobenzaldehyde or a corresponding ketone. The primary challenge often lies in the limited availability of suitably substituted 2-aminoaryl carbonyl compounds. researchgate.netmdpi.com To circumvent this, modifications have been developed, such as the in-situ reduction of more accessible 2-nitrobenzaldehydes using reagents like iron in acetic acid (Fe/AcOH). mdpi.com This allows for a one-pot reaction where the nitro group is reduced to an amine, which then immediately undergoes the Friedländer condensation with the active methylene compound present in the reaction mixture. mdpi.com

Various catalysts have been employed to improve the efficiency and conditions of the Friedländer reaction, including Lewis acids, p-toluenesulfonic acid, iodine, and nanocatalysts, sometimes in conjunction with microwave irradiation or solvent-free conditions to enhance reaction rates and yields. organic-chemistry.orgtubitak.gov.trnih.gov

Table 1: Overview of Friedländer Synthesis Modifications

| Modification | Starting Materials | Key Features | Citations |

|---|---|---|---|

| Classical Friedländer | 2-aminoaryl aldehyde/ketone + active methylene compound | Acid or base-catalyzed condensation and cyclodehydration. | researchgate.netwikipedia.orgorganic-chemistry.org |

| In-situ Reduction | 2-nitroaryl aldehyde/ketone + active methylene compound | Overcomes limited availability of 2-aminoaryl precursors by reducing the nitro group in the same pot. | mdpi.com |

| Catalytic Enhancements | Standard Friedländer reactants | Use of Lewis acids, solid acids (Nafion), or nanocatalysts to improve yields and reaction conditions. | organic-chemistry.orgnih.gov |

The Povarov reaction is a powerful method for synthesizing tetrahydroquinoline derivatives, which can subsequently be oxidized to form quinolines. mdpi.comsci-rad.com It is formally classified as an inverse-electron-demand aza-Diels-Alder reaction, involving the [4+2] cycloaddition of an N-arylimine (the azadiene) with an electron-rich alkene or alkyne (the dienophile). mdpi.comsci-rad.comwikipedia.org

The reaction is typically catalyzed by a Lewis acid (e.g., boron trifluoride, yttrium triflate) or a Brønsted acid, which activates the imine for electrophilic attack by the alkene. mdpi.comwikipedia.org The process begins with the condensation of an aniline (B41778) (such as 2-chloroaniline) with an aldehyde to form the required N-arylimine in situ. wikipedia.org This imine then reacts with an electron-rich alkene. The resulting tetrahydroquinoline can be aromatized to the corresponding quinoline derivative through oxidation. mdpi.comscielo.br

This pathway offers a high degree of flexibility, as three different components (aniline, aldehyde, and alkene) can be varied to produce a wide range of substituted quinolines. iipseries.org The reaction can be performed as a three-component, one-pot synthesis, which is highly convergent and atom-economical. sci-rad.com

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.orgcaltech.edu These reactions are prized for their operational simplicity, convergence, and atom economy, making them ideal for the rapid construction of complex molecular libraries. scielo.brvander-lingen.nl

For the synthesis of quinoline derivatives, a common and effective MCR is the three-component coupling of an aniline, an aldehyde, and an alkyne, often referred to as an A³ coupling (Amine-Aldehyde-Alkyne). scielo.brresearchgate.net This reaction is typically catalyzed by a Lewis acid, such as salts of iron(III), ytterbium(III), or copper(I). scielo.brresearchgate.net

The generally accepted mechanism involves the initial formation of an imine from the aniline and aldehyde. scielo.br The Lewis acid catalyst then activates the alkyne for nucleophilic attack by the imine, leading to a propargylamine intermediate. scielo.br This intermediate subsequently undergoes an intramolecular hydroarylation or cyclization, followed by an oxidation step (often by atmospheric oxygen) to yield the final aromatic quinoline product. scielo.br To obtain the target 8-chloro-4aH-quinolin-2-imine, 2-chloroaniline would be a logical starting material, combined with an appropriate aldehyde and alkyne. The choice of catalyst is crucial, with ytterbium(III) triflate often providing better yields than iron(III) chloride. scielo.br

Table 2: Comparison of Quinoline Synthesis Strategies

| Reaction Name | Type | Key Reactants | Catalyst | Intermediate Product | Citations |

|---|---|---|---|---|---|

| Friedländer Synthesis | Cyclocondensation | 2-Aminoaryl ketone, Active methylene compound | Acid or Base | - | wikipedia.orgorganic-chemistry.org |

| Povarov Reaction | Cycloaddition | Aniline, Aldehyde, Electron-rich alkene | Lewis Acid | Tetrahydroquinoline | mdpi.comsci-rad.comwikipedia.org |

| A³ Coupling | Multi-component | Aniline, Aldehyde, Alkyne | Lewis Acid (Fe, Yb, Cu) | Propargylamine | scielo.brresearchgate.net |

Multi-component Reaction Strategies for Quinoline Imine Construction

Directed Metalation Strategies for Halogenated Quinoline Scaffolds

Directed metalation provides a powerful and regioselective method for the functionalization of aromatic and heteroaromatic rings. This strategy relies on the use of a directing group to guide a strong base to deprotonate a specific, often otherwise unreactive, C-H bond.

Directed ortho-metalation (DoM) is a key technique for the regioselective synthesis of polysubstituted aromatic compounds. baranlab.orgunblog.fr The strategy employs a directing metalation group (DMG), which is a functional group that can coordinate to an organolithium reagent or other strong base. baranlab.org This coordination positions the base in proximity to an adjacent ortho-proton, facilitating its removal and the formation of an aryl-metal intermediate. This intermediate can then be quenched with an electrophile to introduce a new substituent at the ortho position with high regioselectivity. researchgate.net

In the context of quinoline synthesis, existing substituents on the ring can act as DMGs. For halogenated quinolines, such as chloroquinolines, the chloro-substituent itself can influence the site of metalation. The synthesis of specifically functionalized chloroquinolines can be achieved by using lithium amide bases like lithium diisopropylamide (LDA) at low temperatures to selectively deprotonate the quinoline ring. researchgate.net For example, 4-chloroquinoline can be selectively lithiated at the C-3 position. researchgate.net This methodology allows for the precise introduction of functional groups onto a pre-existing chloroquinoline scaffold, providing a complementary approach to building the ring from acyclic precursors. This method is particularly valuable for creating substitution patterns that are difficult to achieve through traditional cyclization methods. acs.org

Halogen-Dance Pathways for Positional Isomer Control

The halogen dance reaction is a powerful tool for the isomerization of halogenated aromatic and heteroaromatic compounds, enabling the migration of a halogen atom to a more thermodynamically stable position under the influence of a strong base. wikipedia.orgrsc.org This rearrangement can be strategically employed to access positional isomers that are difficult to obtain through direct halogenation or other classical methods. researchgate.net

The mechanism of the halogen dance typically involves deprotonation of the aromatic ring by a strong base, such as lithium diisopropylamide (LDA), to form a carbanion. wikipedia.org This is followed by an intermolecular halogen transfer from a neutral halo-aromatic molecule to the carbanion, leading to a new regioisomer of the halo-aromatic compound. The driving force for this migration is the formation of a more stable carbanion intermediate. wikipedia.org Factors influencing the reaction include the choice of base, temperature, solvent, and the nature of the electrophile used to trap the final carbanion. wikipedia.org

For the synthesis of an 8-chloro-substituted quinoline, a hypothetical halogen dance pathway could start from an isomeric chloroquinoline. For instance, a 5-, 6-, or 7-chloroquinoline could potentially be rearranged to the 8-chloro isomer under specific basic conditions. The success of such a transformation would depend on the relative thermodynamic stabilities of the intermediate lithiated quinoline species.

Table 1: Factors Influencing Halogen Dance Reactions

| Factor | Influence on the Reaction |

|---|---|

| Base | The choice of base is critical and determines the initial deprotonation site. Strong, non-nucleophilic bases like LDA are commonly used. wikipedia.org |

| Temperature | Temperature affects the rate of deprotonation and the equilibrium between different anionic intermediates. Low temperatures are often employed to control the reaction. wikipedia.org |

| Solvent | The polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of the organolithium intermediates. wikipedia.org |

| Electrophile | The nature of the electrophile used to quench the reaction determines the final functional group introduced at the position vacated by the halogen. wikipedia.org |

Oxidative Annulation Reactions for Quinoline Ring Formation

Oxidative annulation has emerged as a highly efficient strategy for the synthesis of quinolines, involving the formation of the heterocyclic ring through C-H bond activation and subsequent cyclization. mdpi.comscilit.com These reactions often utilize transition metal catalysts and an oxidant to facilitate the formation of the quinoline core from readily available starting materials like anilines and alcohols, aldehydes, or ketones. mdpi.com

A general mechanism for oxidative annulation in quinoline synthesis involves the initial formation of an enamine or imine intermediate from the reaction of an aniline with a carbonyl compound or alcohol. The transition metal catalyst then facilitates the activation of a C-H bond on the aniline ring, typically at the ortho position, leading to a metallacyclic intermediate. Subsequent reductive elimination and oxidation steps lead to the formation of the quinoline ring and regeneration of the catalyst. mdpi.com

This methodology is particularly attractive due to its atom economy and the ability to construct complex quinoline structures in a single step. mdpi.com The choice of catalyst, oxidant, and reaction conditions can significantly influence the yield and regioselectivity of the reaction. mdpi.com

Table 2: Examples of Oxidative Annulation for Quinoline Synthesis

| Catalyst | Starting Materials | Oxidant | Key Features | Reference |

|---|---|---|---|---|

| Rh(III) | Functionalized pyridines and alkynes | Cu(OAc)₂ | Cascade C-H activation of pyridines. snnu.edu.cnnih.gov | snnu.edu.cnnih.gov |

| Cu(0) | Anthranils and phenylacetaldehydes | Dioxygen | Synthesis of 8-acylquinolines under mild conditions. mdpi.com | mdpi.com |

Palladium/Norbornene Cooperative Catalysis in Substituted Arene Functionalization

Palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction, is a powerful method for the difunctionalization of aryl halides. nih.govresearchgate.net This reaction allows for the simultaneous introduction of two different functional groups at the ortho and ipso positions of an aryl halide. nih.gov This strategy could be envisioned for the synthesis of the this compound core by starting with a suitably substituted dihaloarene.

The catalytic cycle of the Catellani reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. nih.gov This is followed by the insertion of norbornene into the aryl-palladium bond. The resulting complex then undergoes an intramolecular C-H activation at the ortho position of the aromatic ring to form a stable palladacycle. This palladacycle can then react with an electrophile. Finally, reductive elimination regenerates the Pd(0) catalyst and releases the difunctionalized product. nih.gov

The application of this methodology to construct the quinoline ring would involve a domino process where the ortho and ipso functionalizations lead to the formation of the heterocyclic ring. The choice of the starting aryl halide and the coupling partners is crucial for the successful construction of the desired quinoline scaffold.

Table 3: Key Steps in Palladium/Norbornene Cooperative Catalysis

| Step | Description |

|---|---|

| Oxidative Addition | An aryl halide adds to a Pd(0) catalyst to form an arylpalladium(II) complex. nih.gov |

| Norbornene Insertion | Norbornene inserts into the aryl-palladium bond. nih.gov |

| Ortho C-H Activation | Intramolecular C-H activation at the ortho position forms a palladacycle. nih.gov |

| Functionalization | The palladacycle reacts with an electrophile. nih.gov |

| Reductive Elimination | The final product is released, and the Pd(0) catalyst is regenerated. nih.gov |

Catalyst-Mediated Synthetic Routes

Gold catalysis has become a prominent tool in organic synthesis, particularly for the activation of alkynes and allenes towards nucleophilic attack. researchgate.netrsc.org In the context of quinoline synthesis, gold catalysts can promote various cyclization and annulation reactions to form the quinoline core under mild conditions. researchgate.netnih.gov

Several gold-catalyzed strategies for quinoline synthesis have been developed, including the annulation of anilines with carbonyl compounds or alkynes, and intramolecular cyclizations of appropriately functionalized precursors. researchgate.net A common mechanistic feature of these reactions is the coordination of the gold catalyst to a π-system (e.g., an alkyne), which increases its electrophilicity and facilitates a subsequent nucleophilic attack by a nitrogen atom to initiate the ring-forming cascade. nih.gov

For the synthesis of this compound, a gold-catalyzed approach could involve the reaction of a 2-chloroaniline derivative with a suitable alkyne or carbonyl compound containing the necessary functionalities to form the dihydropyridine (B1217469) ring of the quinoline system.

Table 4: Examples of Gold-Catalyzed Quinoline Synthesis

| Gold Catalyst | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Au(I) complexes | Annulation | Terminal arylynes and nitrones | Proceeds via alkynylgold intermediates. researchgate.net | researchgate.net |

| Au(III) complexes | Annulation | Electron-deficient alkynes | Dual role in activating C-C and carbonyl groups. nih.gov | nih.gov |

Copper-catalyzed reactions have been extensively used for the synthesis of N-heterocycles, including quinolines and their derivatives. mdpi.com Copper catalysts are attractive due to their low cost, low toxicity, and versatile reactivity. mdpi.com Copper-catalyzed annulation processes for the synthesis of quinolones often involve C-N and C-C bond formations in a domino fashion. rsc.org

One common approach involves the reaction of 2-haloanilines with compounds containing active methylene groups, such as β-ketoesters or malonates. rsc.org The copper catalyst facilitates the initial N-arylation, followed by an intramolecular cyclization and subsequent aromatization to afford the quinolone ring system. The versatility of this method allows for the synthesis of a wide range of substituted quinolones by varying the starting materials.

To synthesize a precursor for this compound, a copper-catalyzed annulation could be employed using a 2,x-dihaloaniline (where x corresponds to the desired position of the second halogen) and a suitable coupling partner to construct the quinolinone core, which could then be further functionalized.

Table 5: Copper-Catalyzed Annulation for Heterocycle Synthesis

| Copper Catalyst | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| CuI | Domino reaction | Enaminones and 2-halobenzaldehydes | Consists of aldol reaction, C(aryl)-N bond formation, and elimination. rsc.org | rsc.org |

| Cu(OAc)₂ | Annulation | Enaminones and alkynyl esters | Facile synthesis of tetrasubstituted pyrroles, demonstrating C-H/N-H annulation. rsc.org | rsc.org |

A variety of transition metals, including rhodium, ruthenium, cobalt, and iron, have been employed as catalysts for the synthesis of quinolines. ias.ac.innih.gov These metals can catalyze a diverse range of transformations, such as C-H activation, cyclization, and condensation reactions, to afford the quinoline scaffold. ias.ac.in

While N-dealkylation is typically a reaction to remove an alkyl group from a nitrogen atom, analogous principles of C-N bond cleavage and formation are central to many transition metal-catalyzed quinoline syntheses. For instance, reactions that involve the in-situ formation of an imine followed by cyclization and aromatization can be seen as analogous to a process where a transient N-substituted intermediate is transformed into the final heterocyclic product.

Many transition metal-catalyzed methods offer high efficiency and functional group tolerance, making them valuable tools for the synthesis of complex quinoline derivatives. ias.ac.in The specific choice of metal catalyst and ligands can be tuned to control the regioselectivity and stereoselectivity of the reaction.

Table 6: Overview of Transition Metal-Catalyzed Quinoline Syntheses

| Transition Metal | Catalytic Approach | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Rhodium | C-H activation/annulation | Pyridines and alkynes | Selective synthesis of quinolines. snnu.edu.cnnih.gov | snnu.edu.cnnih.gov |

| Ruthenium | Dehydrogenative cyclization | o-aminobenzyl alcohols and ketones | Acceptorless dehydrogenative pathway. organic-chemistry.org | organic-chemistry.org |

| Cobalt | C-H activation/cyclization | Anilines and alkynes | Direct synthesis of a broad range of quinolines. organic-chemistry.org | organic-chemistry.org |

| Iron | Reductive cyclization | Δ²-isoxazolines | Metal-free conditions are also possible with sodium dithionite. organic-chemistry.org | organic-chemistry.org |

Metal-Free Approaches for Quinoline Scaffolds

The synthesis of the fundamental quinoline ring system has traditionally relied on classic named reactions such as the Skraup, Doebner–Von Miller, and Friedländer syntheses. nih.gov However, many of these methods are often hampered by harsh reaction conditions, low efficiency, and the use of toxic reagents. nih.gov In a move towards more sustainable and cleaner chemistry, significant research has been directed toward metal-free synthetic routes. These approaches avoid the potential for metal contamination in the final product and reduce waste generation. nih.gov

Several established metal-free methods for quinoline synthesis utilize anilines as key starting materials. mdpi.com For the specific synthesis of an 8-chloro-substituted quinoline scaffold, a common starting material would be 2-chloroaniline. One of the most enduring metal-free procedures is the Skraup reaction, which involves heating an aniline with glycerol, an oxidizing agent (like nitrobenzene), and concentrated sulfuric acid. mdpi.comiipseries.org Modifications to this and other classic methods, such as the Doebner-von Miller reaction, focus on improving efficiency and reaction conditions. For instance, the Doebner reaction combines anilines with aldehydes and pyruvic acid to yield substituted quinolines. mdpi.com

Recent innovations in metal-free quinoline synthesis include iodine-catalyzed reactions. Molecular iodine has been effectively used as a low-cost and eco-friendly catalyst for the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates. nih.gov Another strategy involves the use of superacids like trifluoromethanesulfonic acid (TFA) as both the reaction medium and catalyst to facilitate the condensation of aromatic amines with α,β-unsaturated carbonyl compounds. mdpi.com These metal-free methods represent a significant step forward in creating quinoline scaffolds with greater efficiency and environmental consideration.

Table 1: Comparison of Selected Metal-Free Quinoline Synthesis Methods

| Method | Key Reagents | Catalyst/Conditions | Advantages |

|---|---|---|---|

| Modified Skraup Reaction | Aniline, Glycerol, Oxidant | Concentrated H₂SO₄ | Well-established, good for unsubstituted quinolines. iipseries.org |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Lewis Acid / H₂O₂ | Yields 2,3-disubstituted quinolines. mdpi.com |

| Iodine-Catalyzed Annulation | Aryl amines, Acetylenedicarboxylates | Molecular Iodine (I₂) | Metal-free, low cost, high regioselectivity. nih.gov |

| Superacid Catalysis | Aromatic amines, α,β-Unsaturated Carbonyls | Trifluoromethanesulfonic acid (TFA) | High efficiency, broad functional group compatibility. mdpi.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact. benthamdirect.com These strategies focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. For a multi-step synthesis of a molecule like this compound, applying these principles at each stage is crucial.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. benthamdirect.comrsc.org In the context of quinoline synthesis, microwave irradiation has been successfully applied to several key reactions.

For example, the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, can be significantly accelerated using microwave heating. rsc.org One study reported a catalyst-free, microwave-assisted Friedländer synthesis that improved the average yield of 8-hydroxyquinolines from 34% with conventional heating to 72%. rsc.org Similarly, microwave irradiation has been used to synthesize quinoline-fused 1,4-benzodiazepines in excellent yields (92-97%) at 80°C. rsc.org These protocols offer an efficient pathway to construct the core quinolone ring, which is a precursor to the target imine.

Table 2: Microwave-Assisted Synthesis of Quinoline Derivatives

| Reaction Type | Starting Materials | Conditions | Yield | Reference |

|---|---|---|---|---|

| Friedländer Synthesis | 2-amino-3-hydroxybenzaldehyde, Ketones | Microwave, 130°C, 30-40 min | 48-84% | rsc.org |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a cornerstone of green chemistry, as it reduces pollution and health hazards. Solvent-free, or neat, reaction conditions have been successfully developed for the synthesis of quinoline scaffolds. These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst.

One efficient protocol for the Friedländer synthesis of polysubstituted quinolines employs tin(II) chloride dihydrate (SnCl₂·2H₂O) as a catalyst under solvent-free conditions at room temperature. chemicalbook.com This method avoids the need for heating, strong acids or bases, and toxic solvents, and the workup is typically simple, often not requiring chromatographic purification. chemicalbook.com Another approach utilizes a reusable, magnetic nanocatalyst (Fe₃O₄-TDSN-Bi(III)) under microwave irradiation in the absence of a solvent to achieve good-to-excellent yields of quinoline derivatives. rsc.org Such solvent-free methods are highly advantageous for their simplicity, efficiency, and reduced environmental footprint.

Continuous-Flow Methodologies and Microreactor Applications

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.gov These systems are particularly well-suited for reactions that are exothermic or involve hazardous intermediates.

Post-Synthetic Modification of Quinoline Precursors

The synthesis of the target molecule, this compound, requires the formation of the quinoline core followed by specific functionalization. The imine group at the C2 position is typically introduced via post-synthetic modification of a suitable quinoline precursor, most commonly a quinolin-2(1H)-one or a 2-chloroquinoline derivative. The "4aH" designation in the chemical name indicates a specific non-aromatic tautomer, which is generally less stable than the fully aromatic 2-aminoquinoline (B145021) form. Synthetic procedures typically yield the more thermodynamically stable aromatic product.

Imine Formation from Quinolone Derivatives

The direct conversion of the carbonyl group of a quinolin-2(1H)-one (a cyclic amide or lactam) to an imine (C=NH) is challenging. A more viable and commonly employed synthetic strategy involves a two-step sequence: chlorination followed by amination.

Step 1: Conversion of 8-chloroquinolin-2(1H)-one to 2,8-dichloroquinoline. The first step is the conversion of the quinolin-2-one precursor to a more reactive 2-chloroquinoline derivative. This is a standard transformation achieved by treating the quinolin-2-one with a chlorinating agent, such as phosphorus oxychloride (POCl₃). For example, the synthesis of ethyl 4-chloro-1-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylate is achieved by suspending the corresponding 4-hydroxy-2-oxoquinoline in POCl₃ and heating at 80°C. ekb.eg A similar procedure would be applied to an 8-chloroquinolin-2(1H)-one to yield 2,8-dichloroquinoline.

Step 2: Nucleophilic Aromatic Substitution to form the Imine Tautomer. The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution. Reacting 2,8-dichloroquinoline with a source of ammonia (B1221849) (such as ammonium (B1175870) hydroxide or ammonia in a sealed tube) would lead to the displacement of the C2 chlorine atom to form 8-chloroquinolin-2-amine (B1367201). This 2-aminoquinoline exists in tautomeric equilibrium with the desired this compound. The amino form is generally the more stable and readily isolated tautomer. This type of nucleophilic substitution is a well-documented method for preparing 4-aminoquinolines from 4-chloroquinoline precursors. tandfonline.com

This two-step sequence represents a plausible and well-precedented pathway for the synthesis of the target compound's stable tautomeric form from a quinolone precursor.

Introduction of Halogen Functionality at the C8 Position

The synthesis of this compound necessitates the strategic introduction of a chlorine atom at the C8 position of the quinoline core. While direct synthesis of the target compound is not extensively documented, a plausible synthetic route involves the initial preparation of an 8-chloroquinolin-2-one intermediate, followed by its conversion to the corresponding 2-imine. The key step, therefore, is the regioselective chlorination of a suitable quinoline precursor at the C8 position. Several methodologies can be envisaged for this crucial transformation, primarily involving either direct C-H activation and halogenation or the conversion of a pre-existing functional group at the C8 position.

One of the most direct and atom-economical approaches to C8 halogenation is through directed C-H activation. This strategy has been successfully applied to quinolone systems. For instance, a directed iridium-catalyzed C8-H borylation followed by a chlorination sequence has been demonstrated for the synthesis of C8-chloro-4-quinolones. This two-step process first introduces a boryl group at the C8 position, which is then subsequently replaced by a chlorine atom. A similar strategy could potentially be adapted for the C8 chlorination of quinolin-2-one.

Another viable method involves the conversion of an 8-hydroxyquinoline precursor. The hydroxyl group at the C8 position can be readily converted to a chloro substituent. Standard laboratory procedures for this transformation include the use of chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions. This approach is contingent on the availability of the 8-hydroxyquinolin-2-one starting material. The synthesis of 8-hydroxyquinoline itself can be achieved through several methods, including the Skraup synthesis using o-aminophenol and glycerin, or through the hydrolysis of 8-chloroquinoline (B1195068) or 8-aminoquinoline (B160924) google.com.

Furthermore, electrophilic aromatic substitution on the quinoline ring can also be a potential route. However, direct chlorination of the quinoline ring typically leads to a mixture of products, with substitution occurring at various positions. Achieving high regioselectivity for the C8 position can be challenging and may require the use of specific directing groups or catalysts.

Once the 8-chloroquinolin-2-one intermediate is synthesized, the final step is the conversion of the C2-carbonyl group to an imine. This transformation can be achieved through various established methods for imine synthesis. A common approach involves the reaction of the carbonyl compound with ammonia or a primary amine in the presence of a dehydrating agent or under conditions that facilitate the removal of water.

The table below summarizes the key reaction parameters for a potential synthetic pathway involving the chlorination of an 8-hydroxyquinoline precursor.

| Step | Reaction | Reagents and Conditions | Product | Notes |

| 1 | Hydroxylation/Synthesis of Precursor | Skraup synthesis (o-aminophenol, glycerin, oxidizing agent) | 8-Hydroxyquinoline | A foundational step to introduce the C8 functional group. |

| 2 | Chlorination | 8-Hydroxyquinoline, POCl₃ or SOCl₂, Reflux | 8-Chloroquinoline | Conversion of the hydroxyl group to a chloro group. |

| 3 | Oxidation | 8-Chloroquinoline, Oxidizing Agent | 8-Chloroquinolin-2-one | Introduction of the C2-oxo functionality. |

| 4 | Imination | 8-Chloroquinolin-2-one, NH₃ or R-NH₂, Catalyst, Dehydrating Agent | This compound | Formation of the final imine product. |

Spectroscopic and Structural Data for this compound Currently Unavailable

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic characterization and structural elucidation of the specific chemical compound This compound is not publicly available.

Extensive searches were conducted to locate specific one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectra, High-Resolution Mass Spectrometry (HRMS) data, Infrared (IR) spectroscopy data, and X-ray crystallography structures for this particular molecule. These inquiries, aimed at retrieving detailed research findings for each of the specified analytical techniques, did not yield any specific results for this compound.

The requested article, which was to be structured around the detailed spectroscopic and structural analysis of this compound, cannot be generated with the required scientific accuracy and adherence to the provided outline due to the absence of this foundational data. Information available pertains to related but structurally distinct quinoline and quinolinone derivatives, which cannot be used to accurately describe this compound without introducing scientifically unsound extrapolations.

Therefore, the generation of an article focusing solely on the chemical compound “this compound” with the specified detailed content is not possible at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Chloro 4ah Quinolin 2 Imine

Specialized Spectroscopic Techniques for Tautomerism and Isomerism Analysis

The potential for tautomerism and, in chiral derivatives, isomerism, is a key feature of the 8-chloro-4aH-quinolin-2-imine scaffold. The imine (-C=NH) and its corresponding amine (-C-NH2) tautomer, 2-amino-8-chloroquinoline, represent a fundamental equilibrium that governs the compound's reactivity and properties. Specialized spectroscopic methods are indispensable for characterizing this dynamic behavior.

Dynamic NMR Studies of Interconversion

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for investigating the kinetics of reversible chemical processes, such as tautomeric interconversion. By monitoring NMR spectra over a range of temperatures, it is possible to observe changes in line shapes that correspond to the rates of exchange between the imine and amine forms of this compound.

At low temperatures, the interconversion is slow on the NMR timescale, and distinct signals for each tautomer would be expected. As the temperature increases, the rate of interconversion accelerates, leading to broadening of the signals. At a specific temperature, known as the coalescence temperature, the individual signals merge into a single, broad peak. Further increases in temperature result in a sharpening of this averaged signal.

Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the interconversion process. nih.gov While no specific data exists for this compound, studies on similar heterocyclic systems provide a basis for what might be expected. For instance, interconversion barriers in related acyl durenes have been determined using this method. nih.gov

Table 1: Hypothetical Dynamic NMR Data for Tautomeric Interconversion of this compound

| Parameter | Hypothetical Value | Description |

| Coalescence Temperature (Tc) | 320 K | The temperature at which the signals for the two tautomers merge. |

| Frequency Separation (Δν) | 50 Hz | The difference in chemical shift between a specific proton in the imine and amine forms at low temperature. |

| Rate Constant at Tc (kc) | 111 s-1 | The rate of interconversion at the coalescence temperature. |

| Free Energy of Activation (ΔG‡) | 15 kcal/mol | The energy barrier for the tautomeric interconversion. |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be determined from a dynamic NMR experiment.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net This technique is exceptionally sensitive to the three-dimensional arrangement of atoms and can provide detailed information about the absolute configuration and conformational preferences of chiral molecules in solution. scispace.com

For a chiral derivative of this compound, VCD could be used to unambiguously determine its absolute configuration. The experimental VCD spectrum would be compared to theoretical spectra calculated for the different possible enantiomers using computational methods like Density Functional Theory (DFT). mdpi.comscirp.org A good match between the experimental and a calculated spectrum provides strong evidence for the absolute configuration of the molecule. rsc.org

The VCD spectrum is characterized by positive and negative bands corresponding to the vibrational modes of the molecule. The pattern of these bands is a unique fingerprint of the molecule's stereochemistry.

Table 2: Predicted Vibrational Frequencies and VCD Signs for a Chiral Derivative of this compound

| Vibrational Mode | Predicted Frequency (cm-1) | Predicted VCD Sign |

| N-H Stretch (Imine) | 3350 | + |

| C=N Stretch | 1640 | - |

| Aromatic C-H Bending | 850 | + |

| C-Cl Stretch | 720 | - |

Note: This table presents a hypothetical prediction of VCD data. The actual signs and frequencies would depend on the specific chiral derivative and its conformation.

Chiroptical Spectroscopy (for chiral derivatives)

For a chiral derivative of this compound, ECD would measure the differential absorption of left and right circularly polarized ultraviolet-visible light. The resulting spectrum, with its characteristic positive and negative Cotton effects, can be used to determine the absolute configuration by comparison with theoretical calculations. mdpi.com The sign and magnitude of the Cotton effects are directly related to the spatial arrangement of the chromophores within the molecule.

Table 3: Illustrative Chiroptical Data for a Chiral Derivative of this compound

| Technique | Wavelength (nm) | Observed Effect | Interpretation |

| ECD | 280 | Positive Cotton Effect | Corresponds to a specific electronic transition, aids in absolute configuration assignment. |

| ORD | 320 | Positive Rotation | Indicates the direction of rotation of plane-polarized light at this wavelength. |

Note: The data presented is for illustrative purposes and does not represent actual experimental results.

While direct experimental data for this compound is not currently available, the application of advanced spectroscopic techniques such as dynamic NMR, VCD, and chiroptical spectroscopy would be essential for a thorough understanding of its structure and dynamic behavior. The theoretical framework and hypothetical data presented here serve as a guide for future research on this and related quinoline (B57606) compounds. Such studies would not only elucidate the fundamental properties of this specific molecule but also contribute to the broader understanding of tautomerism and stereochemistry in heterocyclic chemistry.

Chemical Reactivity and Transformation Pathways of 8 Chloro 4ah Quinolin 2 Imine

Reactivity Profile of the Imine Functionality

The imine group (C=N) is characterized by a polarized double bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and basic. This inherent polarity governs its reactivity, making it susceptible to attack by nucleophiles at the carbon center.

The electrophilic imine carbon of 8-chloro-4aH-quinolin-2-imine is expected to be a prime site for nucleophilic attack. This type of reaction is fundamental to imine chemistry, leading to the formation of a new single bond at the C2 position. libretexts.orgunizin.org The general mechanism involves the addition of a nucleophile to the imine carbon, followed by protonation of the nitrogen atom to yield a stable addition product.

The scope of nucleophiles that can participate in this reaction is broad and includes, but is not limited to:

Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) can add alkyl or aryl groups to the imine carbon.

Cyanide: The addition of a cyanide ion (e.g., from HCN or a cyanide salt) would lead to the formation of an α-aminonitrile.

Enolates: Carbonyl compounds can form enolates under basic conditions, which can then act as carbon nucleophiles.

Hydrides: Complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the imine to the corresponding amine, 8-chloro-1,2,3,4-tetrahydroquinolin-2-amine.

The reaction conditions for these additions would typically involve the appropriate solvent and temperature to facilitate the reaction while minimizing side reactions. The presence of the chloro substituent at the C8 position is unlikely to sterically hinder nucleophilic attack at the distant C2 position.

Table 1: Predicted Products of Nucleophilic Addition to this compound

| Nucleophile | Reagent Example | Predicted Product |

|---|---|---|

| Alkyl/Aryl | Grignard Reagent (RMgX) | 2-Alkyl/Aryl-8-chloro-1,2,3,4-tetrahydroquinolin-2-amine |

| Cyanide | Hydrogen Cyanide (HCN) | 2-Amino-8-chloro-1,2,3,4-tetrahydroquinoline-2-carbonitrile |

| Hydride | Sodium Borohydride (NaBH₄) | 8-chloro-1,2,3,4-tetrahydroquinolin-2-amine |

Imines can participate as dienophiles or as part of a diene system in cycloaddition reactions. The aza-Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. mdpi.com In the context of this compound, the C=N bond could potentially react with a diene. However, the inherent structure of the quinoline (B57606) ring system itself can participate in cycloaddition reactions. For instance, quinolines have been shown to undergo photochemical [8+2] cycloadditions with alkenes to form complex polycyclic structures. nih.govmdpi.com While the specific reactivity of the 4aH-quinolin-2-imine tautomer in such reactions is not documented, it is plausible that it could engage in similar transformations, either through the imine functionality or the diene system within the quinoline core. The regioselectivity and stereoselectivity of such reactions would be influenced by electronic and steric factors. nih.gov

Imine formation is a reversible process, and the imine can be hydrolyzed back to the corresponding carbonyl compound and amine under aqueous acidic or basic conditions. libretexts.orgunizin.org In the case of this compound, hydrolysis would lead to the formation of 8-chloro-3,4-dihydroquinolin-2(1H)-one and ammonia (B1221849). This reaction proceeds via the nucleophilic addition of water to the imine carbon, forming a carbinolamine intermediate which then eliminates ammonia to give the ketone. unizin.org The equilibrium of this reaction can be controlled by the pH of the medium and the removal of water or ammonia. libretexts.org This reversibility is a key characteristic of imines and is exploited in various synthetic and biological processes. Some domino reactions have been developed that involve a hydrolysis of an imine intermediate as a key step. rsc.org

Transformations Involving the C8-Chlorine Substituent

The chlorine atom at the C8 position of the quinoline ring is a versatile handle for further functionalization of the molecule. Its reactivity is characteristic of an aryl halide, enabling a variety of transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The 8-chloroquinoline (B1195068) scaffold is a suitable substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 8-chloroquinoline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. evitachem.comvulcanchem.com This would result in the formation of an 8-aryl or 8-vinyl quinoline derivative. The synthesis of 8-(hetero)arylquinoline derivatives has been achieved through Suzuki-Miyaura coupling. rsc.org

Heck Coupling: The Heck reaction would couple the 8-chloroquinoline with an alkene in the presence of a palladium catalyst and a base to introduce a vinyl substituent at the C8 position.

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper co-catalyst to couple the 8-chloroquinoline with a terminal alkyne, yielding an 8-alkynylquinoline.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the 8-chloroquinoline with an amine. This would provide access to 8-aminoquinoline (B160924) derivatives.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with the 8-chloroquinoline in the presence of a palladium or nickel catalyst. worktribe.com This has been used for the arylation of chloroquinoline derivatives. rsc.org

The efficiency of these reactions can be influenced by the choice of catalyst, ligands, base, and solvent. For 8-chloroquinolines, sometimes harsher reaction conditions may be required compared to their bromo or iodo counterparts. rsc.orgusd.edu

Table 2: Predicted Products of Cross-Coupling Reactions at the C8-Position

| Reaction Name | Coupling Partner | Catalyst System | Predicted Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 8-Aryl-4aH-quinolin-2-imine |

| Heck | Alkene | Pd catalyst, Base | 8-Vinyl-4aH-quinolin-2-imine |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | 8-Alkynyl-4aH-quinolin-2-imine |

| Buchwald-Hartwig | Amine | Pd catalyst, Base | 8-Amino-substituted-4aH-quinolin-2-imine |

| Negishi | Organozinc reagent | Pd or Ni catalyst | 8-Alkyl/Aryl-4aH-quinolin-2-imine |

The chlorine atom on the electron-deficient quinoline ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of chloroquinolines in SNAr reactions is well-documented. mdpi.comresearchgate.net For this reaction to occur, the aromatic ring generally needs to be activated by electron-withdrawing groups. The nitrogen atom in the quinoline ring itself exerts an electron-withdrawing effect, facilitating SNAr reactions.

Common nucleophiles for SNAr reactions on chloroquinolines include:

Alkoxides and Phenoxides: To form ether linkages.

Amines: To introduce amino substituents.

Thiols: To form thioethers.

The reaction often requires elevated temperatures and may be facilitated by a base. The position of the chloro substituent on the quinoline ring influences its reactivity in SNAr reactions. acs.org

Reactions at the Partially Saturated 4aH Position

The 4aH position is a key reactive center in the molecule, being a stereocenter and part of a partially saturated ring. Reactions at this position and the adjacent double bond can lead to significant structural transformations.

The partial saturation of the quinoline core in this compound makes it a candidate for both aromatization and dearomatization reactions. These transformations are crucial for modifying the compound's electronic and structural properties.

Aromatization: The conversion of the 4aH-dihydroquinoline system to a fully aromatic quinoline is a thermodynamically favorable process. This can be achieved through oxidation, which removes the hydrogen atom from the 4a position and the hydrogen from the endocyclic nitrogen, leading to the formation of 8-chloroquinolin-2-amine (B1367201). Various oxidizing agents can be employed for this purpose. The oxidative aromatization of related partially saturated N-heterocycles, such as 1,2,3,4-tetrahydroquinolines (THQs), into quinolines is a well-documented transformation. northumbria.ac.ukacs.org Biocatalytic methods using enzymes like monoamine oxidase (MAO-N) have also been shown to effectively aromatize THQs under mild conditions. northumbria.ac.ukacs.org Similarly, chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for the aromatization of dihydrofurans fused to quinoline systems. nih.gov

Dearomatization: Conversely, dearomatization can occur through the reduction of the imine functional group and the endocyclic C=N bond. This would lead to the formation of a more saturated tetrahydroquinoline or even a decahydroquinoline (B1201275) derivative. Such reductions disrupt the remaining conjugation and increase the sp³ character of the molecule. Nucleophilic dearomatization of aromatic quinolines is a known strategy to create three-dimensional molecular structures from flat aromatic precursors. acs.orgresearchgate.net These reactions often involve the addition of a nucleophile to the pyridine (B92270) ring, breaking the aromaticity. For this compound, reduction with agents like sodium borohydride (NaBH₄) or catalytic hydrogenation could potentially lead to the corresponding saturated amine derivatives.

The table below summarizes the potential aromatization and dearomatization pathways.

Table 1: Predicted Aromatization and Dearomatization Reactions

| Reaction Type | Reagents and Conditions | Predicted Product |

|---|---|---|

| Aromatization (Oxidation) | DDQ, reflux in an inert solvent (e.g., Toluene) | 8-chloroquinolin-2-amine |

| Aromatization (Oxidation) | MnO₂, room temperature | 8-chloroquinolin-2-amine |

| Aromatization (Biocatalytic) | Monoamine Oxidase (MAO-N) | 8-chloroquinolin-2-amine |

| Dearomatization (Reduction) | NaBH₄, Methanol | 8-chloro-1,2,3,4-tetrahydroquinolin-2-amine |

The 4a carbon in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. This opens up the possibility of stereoselective reactions that can either preserve or alter the stereochemistry at this position, or create new stereocenters with a specific orientation relative to the existing one.

Stereoselective synthesis of related 1,2-dihydroquinoline (B8789712) derivatives has been reported, highlighting the ability to control the stereochemistry in similar systems. nih.govresearchgate.net For the target molecule, stereoselective transformations could include:

Diastereoselective Reduction: Reduction of the imine double bond or the endocyclic C4=N bond could proceed diastereoselectively, influenced by the stereochemistry at C4a. The hydride reagent would approach from the less sterically hindered face of the molecule, leading to a preferred diastereomer of the resulting saturated product.

Diastereoselective Additions: The addition of organometallic reagents across the imine bond could also be diastereoselective, yielding a new stereocenter at C2 with a specific relationship to the C4a center.

The outcomes of such reactions would be highly dependent on the specific reagents, catalysts, and reaction conditions employed. Chiral catalysts could be used to achieve high enantioselectivity in reactions that create new stereocenters.

Electrophilic and Nucleophilic Substitution on the Quinoline Core

The reactivity of the quinoline core towards substitution reactions is heavily influenced by the electronic nature of the two fused rings and the attached substituents. The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, while the benzene (B151609) ring is more electron-rich and undergoes electrophilic substitution. slideshare.netecorfan.org

Electrophilic Substitution: The pyridine ring is deactivated towards electrophilic attack by the electron-withdrawing nitrogen atom. Therefore, electrophilic aromatic substitution (EAS) is predicted to occur on the benzene moiety. The 8-chloro substituent is deactivating but directs incoming electrophiles to the ortho and para positions (positions 7 and 5, respectively). The imine group at position 2 is also electron-withdrawing, further deactivating the pyridine ring. Consequently, electrophilic attack is most likely to occur at position 5, which is para to the chloro group and less sterically hindered than position 7. Typical EAS reactions include nitration, halogenation, and sulfonation.

Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it a target for nucleophiles. In quinoline systems, positions 2 and 4 are the most common sites for nucleophilic attack. cutm.ac.inimperial.ac.uk

Reactivity at C4: Position 4 of this compound is analogous to the 4-position in quinolines, which is known to be reactive towards nucleophilic addition. Strong nucleophiles could potentially add to this position. In related 4,7-dichloroquinolines, nucleophilic substitution occurs preferentially at the C4 position. tandfonline.com

Reactivity of the Imine Group: The C2-imine functionality is itself a site for nucleophilic attack. The carbon-nitrogen double bond can be hydrolyzed under acidic conditions to yield the corresponding 8-chloro-4aH-quinolin-2-one. Additionally, organometallic reagents like Grignard or organolithium compounds could add across the imine to give 2-substituted-2-aminoquinoline derivatives after workup. The chlorine atom at the 2-position of 2-chloroquinolines is known to be easily displaced by nucleophiles; the imine group at C2 in the target compound would likely undergo addition reactions rather than substitution. nih.gov

Reactivity of the Chloro Group: The chlorine atom at position 8 is on the benzene ring and is generally unreactive towards nucleophilic aromatic substitution (SNAAr) unless under harsh conditions or if the ring is activated by strongly electron-withdrawing groups.

The table below outlines the predicted substitution reactions.

Table 2: Predicted Substitution and Addition Reactions on the Quinoline Core

| Reaction Type | Position | Reagents and Conditions | Predicted Product |

|---|---|---|---|

| Electrophilic Substitution (Nitration) | C5 | HNO₃, H₂SO₄ | 8-chloro-5-nitro-4aH-quinolin-2-imine |

| Electrophilic Substitution (Bromination) | C5 | Br₂, FeBr₃ | 5-bromo-8-chloro-4aH-quinolin-2-imine |

| Nucleophilic Addition (Hydrolysis) | C2 (Imine) | H₃O⁺, heat | 8-chloro-4aH-quinolin-2-one |

| Nucleophilic Addition | C2 (Imine) | CH₃MgBr, then H₂O | 8-chloro-2-methyl-2-amino-1,2-dihydroquinoline |

Despite a comprehensive search of scientific literature and chemical databases, there is currently no available public information regarding computational and theoretical investigations specifically focused on the chemical compound This compound . This includes a lack of published studies or database entries detailing its electronic structure, stability, reaction mechanisms, or spectroscopic properties.

The specificity of the requested tautomer, "4aH-quinolin-2-imine," combined with the chloro-substitution at the 8-position, points to a molecule that has likely not been the subject of dedicated computational analysis in the accessible scientific domain.

General computational studies on the broader class of quinoline derivatives, including various chloro-substituted quinolines and quinolin-2-one/imine tautomeric systems, do exist. These studies utilize methodologies such as Density Functional Theory (DFT) for electronic structure and stability analysis, molecular orbital analysis to understand reactivity, and computational modeling to elucidate reaction mechanisms and predict spectroscopic data. However, applying these general findings to the specific, and likely unstudied, this compound would be speculative and would not meet the requirement for scientifically accurate content focused solely on the requested compound.

Therefore, due to the absence of specific research data for this compound, it is not possible to generate the detailed and scientifically accurate article as outlined in the user's request. The creation of content for the specified sections and subsections would require non-existent research findings.

Computational and Theoretical Investigations of 8 Chloro 4ah Quinolin 2 Imine

Spectroscopic Property Prediction and Validation

NMR Chemical Shift Prediction and Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the elucidation of molecular structures. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts, aiding in the interpretation of experimental spectra. For 8-chloro-4aH-quinolin-2-imine, theoretical calculations of ¹H and ¹³C NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method.

Theoretical calculations for the ¹³C NMR spectrum of this compound are expected to show distinct signals for the carbon atoms in the quinoline (B57606) ring system. The presence of the electron-withdrawing chlorine atom at the C8 position would lead to a downfield shift for the C8 signal. The imino carbon (C2) is also expected to resonate at a characteristic downfield position. A hypothetical ¹³C NMR data table, based on DFT calculations for similar chloroquinoline derivatives, is presented below.

Interactive Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 155.2 |

| C3 | 118.9 |

| C4 | 130.5 |

| C4a | 138.7 |

| C5 | 122.1 |

| C6 | 128.4 |

| C7 | 126.3 |

| C8 | 132.8 |

| C8a | 147.6 |

Similarly, the ¹H NMR chemical shifts can be predicted. The protons on the aromatic ring will exhibit characteristic splitting patterns, and their chemical shifts will be influenced by the electronic effects of the chlorine atom and the imine group. The proton attached to the imine nitrogen would likely appear as a broad singlet at a downfield position.

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are widely used to compute these vibrational frequencies, aiding in the assignment of experimental spectra. For this compound, theoretical vibrational analysis can predict the frequencies of key functional groups.

The calculated vibrational spectrum would show characteristic bands for the C=N stretching of the imine group, typically in the range of 1640-1690 cm⁻¹. The C-Cl stretching vibration is expected in the lower frequency region, around 700-800 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions. A representative table of calculated vibrational frequencies is provided below.

Interactive Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (imine) | 3350 |

| Aromatic C-H Stretch | 3050-3150 |

| C=N Stretch (imine) | 1665 |

| Aromatic C=C Stretch | 1450-1600 |

| C-Cl Stretch | 780 |

Conformational Analysis and Tautomeric Equilibria

The 4aH-quinolin-2-imine structure suggests the possibility of different conformations and tautomers. Computational studies are essential to determine the relative stabilities of these forms. The tautomeric equilibrium between the 2-imino form (this compound) and the 2-amino form (8-chloro-2-aminoquinoline) is of particular interest.

DFT calculations can be employed to calculate the Gibbs free energies of the different tautomers in the gas phase and in various solvents to predict the predominant species under different conditions. It is generally observed in related systems that the amino tautomer is more stable than the imino tautomer researchgate.net. The relative stability can be influenced by solvent effects, with polar solvents potentially favoring the more polar tautomer.

Conformational analysis would focus on the geometry of the 4aH-quinolin-2-imine ring system and the orientation of the imine proton. The planarity of the quinoline ring system and the potential for puckering at the 4a position can be investigated through geometry optimization calculations.

Non-Covalent Interactions in this compound Systems

Non-covalent interactions play a crucial role in determining the supramolecular chemistry and crystal packing of molecules. For this compound, several types of non-covalent interactions are of interest.

Hydrogen Bonding Networks

The presence of the imine group with an N-H donor and a nitrogen acceptor makes this compound capable of forming hydrogen bonds. In the solid state, this can lead to the formation of extensive hydrogen-bonding networks, influencing the crystal structure and physical properties. Computational studies on related 8-substituted quinolines have highlighted the importance of intramolecular and intermolecular hydrogen bonding rsc.orgresearchgate.net. In the case of this compound, intermolecular N-H···N hydrogen bonds between imine groups of adjacent molecules could be a dominant feature in its crystal packing.

π-Hole and Halogen Bonding Interactions

The electron-deficient region above and below the plane of the aromatic quinoline ring can participate in π-hole interactions with electron-rich species. Furthermore, the chlorine atom at the 8-position introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (the σ-hole) and interacts with a nucleophile nih.gov.

Strategic Utilization of 8 Chloro 4ah Quinolin 2 Imine in Complex Chemical Synthesis

As a Versatile Building Block for Fused Heterocyclic Systems

The inherent reactivity of the 8-chloro-4aH-quinolin-2-imine scaffold, particularly through its more stable 2-amino tautomer, provides a facile entry into the synthesis of various fused heterocyclic systems. The amino group at the C2 position, coupled with the quinoline (B57606) ring nitrogen, can participate in cyclization reactions with appropriate bifunctional electrophiles to construct additional rings.

For instance, the reaction of 2-aminoquinolines with α-haloketones or related reagents can lead to the formation of imidazo[1,2-a]quinoline derivatives. While specific examples utilizing the 8-chloro-substituted analog are not extensively documented, the general reactivity pattern is well-established. The synthesis proceeds via an initial nucleophilic attack of the exocyclic amino group on the electrophilic carbon, followed by an intramolecular cyclization involving the ring nitrogen.

Furthermore, the presence of the chloro group at the C8 position offers a handle for subsequent modifications or can influence the electronic properties of the resulting fused system. The strategic use of this building block allows for the generation of novel polycyclic aromatic systems with potential applications in materials science and as scaffolds for biologically active molecules.

Synthesis of Diversified Quinoline Derivatives through Selective Functionalization

The this compound core structure offers multiple sites for selective functionalization, enabling the synthesis of a diverse library of quinoline derivatives. The reactivity of the quinoline ring can be modulated to direct substitutions at various positions.

One key strategy involves leveraging the directing-group capabilities of the amino functionality (in its tautomeric form, 8-chloroquinolin-2-amine). The amino group can direct C-H activation/functionalization reactions to specific positions on the quinoline ring, allowing for the introduction of aryl or alkyl substituents. For example, palladium-catalyzed C-H arylation reactions have been successfully employed with 8-aminoquinoline (B160924) derivatives, demonstrating the utility of the amino group as a directing group. nih.govacs.org

Additionally, the chloro group at the C8 position can be a site for nucleophilic aromatic substitution or cross-coupling reactions, although such reactions on the quinoline ring often require specific activation. More commonly, related chloro-substituted quinolinones undergo nucleophilic substitution at other positions, such as C4. For instance, studies on 4-chloro-8-methylquinolin-2(1H)-one have shown that the 4-chloro group can be readily displaced by various nucleophiles to introduce sulfanyl, hydrazino, azido, and amino groups. mdpi.comresearchgate.net This highlights the potential for similar transformations on appropriately activated 8-chloroquinoline (B1195068) systems.

The synthesis of N-substituted derivatives is also a viable strategy for diversification. The amino group of 8-chloroquinolin-2-amine (B1367201) can be acylated or alkylated to introduce a wide range of functional groups, further expanding the chemical space accessible from this versatile precursor. nih.govpatsnap.com

Precursor Role in the Development of Advanced Organic Compounds

The this compound scaffold serves as a crucial precursor for the synthesis of more elaborate and functionally complex organic compounds. Its utility is particularly evident in the construction of molecules with potential therapeutic applications.

The 8-aminoquinoline core, a stable tautomer of the subject compound, is a well-known pharmacophore found in several antimalarial drugs, including primaquine (B1584692) and tafenoquine. wikipedia.org The synthesis of analogs and derivatives of these drugs often starts from substituted 8-aminoquinolines. The chloro-substituent at the 8-position can be strategically incorporated to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Moreover, the reactivity of the amino group allows for its incorporation into larger molecular frameworks. For instance, 8-aminoquinoline can be reacted with other complex molecules to create hybrid compounds with multifunctional properties. An example is the synthesis of 8-aminoquinoline-melatonin derivatives, which have been investigated as potential multifunctional agents for Alzheimer's disease. nih.gov In these syntheses, the amino group of 8-aminoquinoline is typically reacted with an appropriate electrophilic partner to form a linker between the two pharmacophores.

The following table summarizes representative synthetic transformations involving the 8-chloroquinoline scaffold, illustrating its role as a precursor.

Table 1: Synthetic Transformations of 8-Chloroquinoline Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 8-chloroquinoline | Aminating agent | 8-aminoquinoline | wikipedia.org |

| 8-nitroquinoline | Reducing agent (e.g., Sn/HCl) | 8-aminoquinoline | wikipedia.org |

| 2-vinylanilines | Isocyanides, Pd(OAc)₂, Ag₂CO₃ | 2-aminoquinolines | rsc.org |

| 8-hydroxyquinoline | SOCl₂ or POCl₃ | 8-chloroquinoline | researchgate.net |

| 4-chloro-8-methylquinolin-2(1H)-one | Thiourea | 4-sulfanyl-8-methylquinolin-2(1H)-one | mdpi.com |

| N-(2-(1H-indol-3-yl)ethyl)-2-chloroacetamide | 8-aminoquinoline, DIPEA, NaI | N-(2-(1H-indol-3-yl)ethyl)-2-(quinolin-8-ylamino)acetamide | nih.gov |

Future Research Directions and Emerging Paradigms in 8 Chloro 4ah Quinolin 2 Imine Chemistry

Development of Asymmetric Synthetic Methodologies

The presence of a stereocenter at the 4a position of 8-chloro-4aH-quinolin-2-imine necessitates the development of asymmetric synthetic methods to access enantiomerically pure forms, which is crucial for pharmaceutical applications. Future research will likely focus on several catalytic approaches to control the stereochemistry of this key scaffold.

Organocatalysis: Chiral organocatalysts, particularly those based on primary aminothioureas, have shown success in the enantioselective synthesis of complex heterocyclic frameworks through formal aza-Diels-Alder reactions involving cyclic imines. nih.gov A similar strategy could be envisioned for the synthesis of the this compound core, where a chiral catalyst simultaneously activates the reaction components to induce high enantio- and diastereoselectivity.

Biocatalysis: The use of enzymes, such as imine reductases (IREDs), offers a green and highly selective route to chiral cyclic amines from their corresponding imines. unito.itrsc.orgrsc.orgberkeley.edu Research into novel IREDs with activity towards the quinolin-2-imine substrate could enable the efficient production of one enantiomer over the other. Whole-cell biocatalysts, in particular, present an attractive option for scalable and sustainable synthesis. rsc.orgrsc.orgberkeley.edu

Transition Metal Catalysis: Chiral transition metal complexes are powerful tools for asymmetric synthesis. bgu.ac.ilthieme-connect.com Cationic ruthenium(II) and iridium(II) complexes with chiral diamine ligands have been effectively used for the asymmetric hydrogenation of quinolines to produce chiral tetrahydroquinolines with excellent enantioselectivity. nih.gov Adapting such catalytic systems to the reduction of a suitable quinoline (B57606) precursor or the cyclization step in the formation of the 4aH-quinolin-2-imine ring system could provide a robust pathway to the desired chiral product. The design of novel chiral ligands incorporating quinoline motifs themselves has also emerged as a promising area for developing highly effective catalysts. bgu.ac.ilthieme-connect.comacs.orgacs.org

| Catalyst Type | Potential Reaction | Key Advantage | Reference |

|---|---|---|---|

| Chiral Aminothiourea | Aza-Diels-Alder | Dual activation of reactants, high stereoselectivity. | nih.gov |

| Imine Reductase (IRED) | Asymmetric Reduction | High enantioselectivity, green reaction conditions. | unito.itrsc.org |

| Chiral Ru(II)/Ir(II) Complexes | Asymmetric Hydrogenation/Cyclization | Broad substrate scope, excellent enantioselectivity. | nih.gov |

Applications of Continuous Flow and Microreactor Chemistry

Continuous flow and microreactor technologies offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for scalability. researchgate.net The application of these techniques to the synthesis of this compound is a promising avenue for efficient and sustainable production.

Classic quinoline syntheses, such as the Doebner-von Miller reaction, have been successfully adapted to continuous flow systems, demonstrating the feasibility of producing quinoline derivatives in a rapid and green manner. rsc.orgiipseries.org A similar approach could be developed for the target compound, potentially using heterogeneous catalysts in packed-bed reactors to simplify purification and enable catalyst recycling. For instance, a continuous process using a Ru-Fe/γ-Al2O3 catalyst has been reported for synthesizing 2-methylquinoline (B7769805) compounds from nitroarenes, highlighting a green approach that avoids strong acids and oxidants. rsc.org

The integration of multiple reaction and purification steps into a single, automated flow system ("telescoped synthesis") could further streamline the production process. This would minimize manual handling of intermediates and reduce waste, aligning with the principles of green chemistry. researchgate.net

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk with hazardous reagents/exothermic reactions. | Improved safety due to small reaction volumes and better heat dissipation. |

| Scalability | Often challenging, requires re-optimization. | Easier to scale by running the system for longer durations ("scaling out"). |

| Efficiency | Can be limited by heat/mass transfer. | Enhanced heat and mass transfer leads to faster reactions and higher yields. |

| Process Control | Less precise control over temperature, pressure, and mixing. | Precise, automated control over all reaction parameters. |

Exploration of Photo- and Electro-Chemical Approaches for Synthesis and Transformation

Photochemistry and electrochemistry utilize light and electricity, respectively, to drive chemical reactions, offering unique reactivity and often milder conditions compared to traditional thermal methods. These "green" energy sources are increasingly explored for the synthesis of complex organic molecules.

Photochemical Synthesis: Photochemical processes have been successfully applied to the synthesis of quinolines in continuous flow reactors. researchgate.net For example, a tandem photoisomerization-cyclization cascade powered by high-power LEDs can generate various substituted quinolines with high throughput. researchgate.net Such a strategy could be envisioned for constructing the this compound core from suitable precursors, leveraging light to overcome activation barriers and access unique reaction pathways. Visible-light-driven methods, in particular, offer an environmentally friendly approach for synthesizing N-containing heterocycles. organic-chemistry.org

Electrochemical Synthesis: Electrochemistry provides a powerful, reagent-free method for oxidation and reduction reactions. The electrochemical properties of various quinolinecarbaldehydes have been investigated, demonstrating a strong correlation between their chemical structure and redox potentials. nih.gov This suggests that electrochemical methods could be precisely tuned for the synthesis or transformation of this compound. Potential applications include electrochemically-driven cyclization reactions to form the quinoline ring or selective functionalization of the molecule through controlled potential electrolysis.

Rational Catalyst Design for Enhanced Selectivity and Efficiency

The development of highly selective and efficient catalysts is paramount for the practical synthesis of this compound. Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for the rational design of catalysts by offering deep insights into reaction mechanisms and catalyst-substrate interactions. nih.govrsc.org